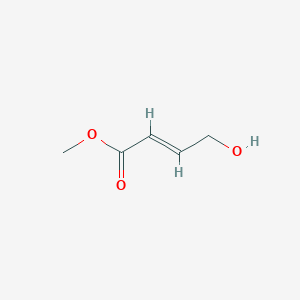
methyl (E)-4-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-hydroxybut-2-enoate is an organic compound with the molecular formula C5H8O3. It is an ester derived from the reaction between methanol and 4-hydroxybut-2-enoic acid. This compound is characterized by the presence of a hydroxyl group and a double bond in its structure, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Methyl (E)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and hydroxyl groups.
Medicine: It is a potential intermediate in the synthesis of bioactive compounds with therapeutic properties.
Industry: this compound is used in the production of polymers and resins, where it imparts specific properties to the final product.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-4-hydroxybut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4-hydroxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-4-oxobut-2-enoate.
Reduction: The double bond can be reduced to form methyl 4-hydroxybutanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Methyl (E)-4-oxobut-2-enoate
Reduction: Methyl 4-hydroxybutanoate
Substitution: Methyl (E)-4-halobut-2-enoate
Comparación Con Compuestos Similares
Methyl (E)-4-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-3-hydroxybut-2-enoate: This compound has a hydroxyl group at a different position, leading to variations in reactivity and applications.
Methyl (E)-4-hydroxybutanoate: The absence of a double bond in this compound results in different chemical properties and reactivity.
Ethyl (E)-4-hydroxybut-2-enoate: The ethyl ester has similar reactivity but different physical properties due to the longer alkyl chain.
The uniqueness of this compound lies in its combination of a hydroxyl group and a double bond, which provides a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
methyl (E)-4-hydroxybut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFTZEUCFMABJD-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
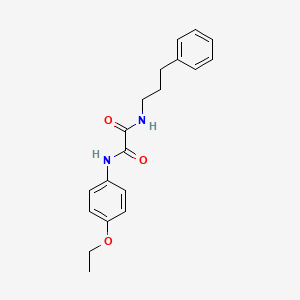
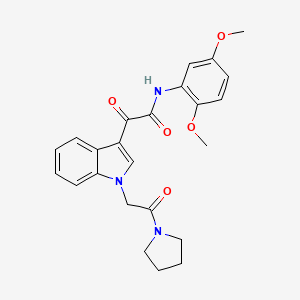

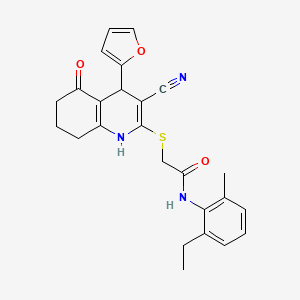
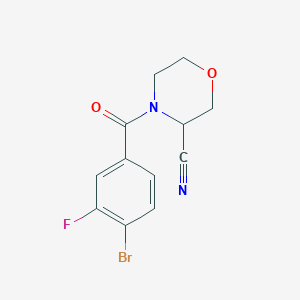
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2949733.png)
![(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949736.png)
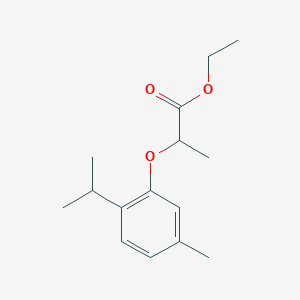

![N,N'-(hexane-1,6-diyl)bis(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide)](/img/structure/B2949742.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)
![2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2949748.png)
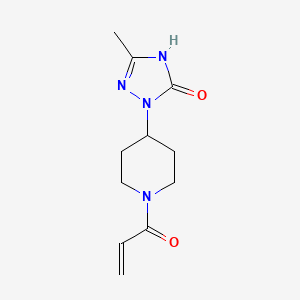
![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)
